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Cat. No.: B147848 Get Quote

An In-depth Technical Guide to the Physical Properties of 3-bromo-1H-pyrazole

Introduction and Significance
3-bromo-1H-pyrazole is a halogenated heterocyclic compound of significant interest in the

fields of medicinal chemistry and agrochemical development. Its pyrazole core is a privileged

scaffold, appearing in numerous FDA-approved drugs, while the bromine atom serves as a

versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

This guide provides a comprehensive overview of the essential physical properties of 3-bromo-
1H-pyrazole, offering field-proven insights and standardized protocols for its characterization.

Understanding these properties is paramount for researchers in designing synthetic routes,

developing analytical methods, and predicting the compound's behavior in biological systems.

It is a key intermediate in the synthesis of high-value compounds, including the potent

insecticide Rynaxypyr.[1]

Core Structural Feature: Annular Tautomerism
A fundamental characteristic of N-unsubstituted pyrazoles is annular tautomerism, wherein the

N-H proton can reside on either of the two nitrogen atoms. For 3-bromo-1H-pyrazole, this

results in an equilibrium between the 3-bromo (the major, more stable form) and the 5-bromo

tautomers. Experimental and computational studies on substituted pyrazoles indicate that when

a bromine atom is present at the 3(5) position, the 3-bromo tautomer is the predominant form in

both the solid state and in solution.[2] This preference is critical as it dictates the molecule's

hydrogen bonding capabilities, reactivity, and spectroscopic signature.

Caption: Annular tautomerism of 3-bromo-1H-pyrazole.
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Physicochemical Properties
The macroscopic and solution-based properties of 3-bromo-1H-pyrazole are summarized

below. These values are critical for predicting solubility, designing purification strategies (e.g.,

crystallization, extraction), and assessing potential for oral bioavailability in drug candidates.

Property Value Source(s)

Molecular Formula C₃H₃BrN₂ [1][3][4]

Molecular Weight 146.97 g/mol [1][3][4]

Appearance
White to pale yellow crystalline

solid
[1]

Melting Point 60-65 °C [1][5]

Boiling Point
264.1 °C (at 760 mmHg) 70-72

°C (at 0.1 Torr)
[1]

Density ~1.9 g/cm³

pKa (Predicted) 10.88 ± 0.10 [1]

LogP (Predicted) 1.17 - 1.2 [4][6]

Flash Point 113.5 °C

Spectroscopic and Chromatographic Profile
Structural confirmation and purity assessment are cornerstones of chemical research. This

section details the expected spectroscopic and chromatographic characteristics of 3-bromo-
1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is the primary tool for structural verification. The

reported spectrum in deuterochloroform (CDCl₃) is simple and characteristic.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.57 (d, J=2.4 Hz, 1H), 6.37 (d, J=2.4 Hz, 1H).[1]
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Expert Interpretation: The two signals appear as doublets due to coupling with each other.

The downfield signal at 7.57 ppm corresponds to the proton at the C5 position, adjacent to

the electron-rich N-H nitrogen. The signal at 6.37 ppm corresponds to the proton at the C4

position. A broad signal for the N-H proton may also be observed, typically above 10 ppm,

though its presence and position can be highly dependent on concentration and solvent

purity. A D₂O exchange experiment can be performed to confirm the N-H signal, which will

disappear upon addition of deuterium oxide.[7]

¹³C NMR, IR, and Mass Spectrometry:

¹³C NMR: While specific experimental data for 3-bromo-1H-pyrazole was not found in the

searched literature, based on data for related pyrazoles, three distinct signals are

expected.[8] The carbon atom bearing the bromine (C3) would appear significantly upfield

from the other two aromatic carbons due to the heavy atom effect, likely in the range of

120-135 ppm. The C5 and C4 carbons would appear in the typical aromatic region.

Infrared (IR) Spectroscopy: An experimental IR spectrum was not located. However,

characteristic absorbances would be expected. A broad peak between 3100-3400 cm⁻¹ for

the N-H stretch is characteristic of N-H pyrazoles. Aromatic C-H stretching would appear

just above 3000 cm⁻¹, and C=N and C=C stretching vibrations would be observed in the

1400-1600 cm⁻¹ region. The C-Br stretch typically appears in the fingerprint region, below

800 cm⁻¹.

Mass Spectrometry (MS): No experimental mass spectrum for this specific isomer was

found. However, for the isomeric 4-bromopyrazole, the mass spectrum shows the

characteristic molecular ion peaks.[9] For 3-bromo-1H-pyrazole, electron ionization (EI)

would be expected to produce a strong molecular ion (M⁺) peak. A hallmark feature would

be the isotopic pattern of bromine: two peaks of nearly equal intensity at m/z 146 (for ⁷⁹Br)

and m/z 148 (for ⁸¹Br), which is a definitive indicator of a monobrominated compound.

Standardized Experimental Protocols
To ensure reproducibility and accuracy, standardized protocols are essential. The following

section details validated methodologies for key physical property determinations.
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Workflow for Physicochemical Characterization and
Quality Control
The following diagram outlines a logical workflow for the comprehensive characterization of a

newly synthesized or procured batch of 3-bromo-1H-pyrazole. This self-validating system

ensures identity, purity, and consistency.
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Caption: A logical workflow for the quality control of 3-bromo-1H-pyrazole.
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Protocol 5.1: Melting Point Determination for Purity
Assessment
This protocol uses a standard digital melting point apparatus to determine the melting point

range, a key indicator of purity.[1][10]

Sample Preparation: Finely crush a small amount of the crystalline 3-bromo-1H-pyrazole
using a spatula on a clean, dry surface. A fine powder ensures uniform heat transfer.[1]

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to

load a small amount of material. Invert the tube and tap it gently on a hard surface to pack

the sample into the sealed end. The packed sample height should be 1-2 mm.[11]

Apparatus Setup: Place the loaded capillary into the heating block of the melting point

apparatus.

Rapid Determination (Optional): Set a fast heating rate (~10-20 °C/min) to quickly find an

approximate melting range. This saves time in subsequent, more accurate measurements.

Accurate Determination: Using a fresh sample, heat the block to about 20 °C below the

approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C

per minute.[1]

Causality: A slow heating rate near the melting point is crucial to maintain thermal

equilibrium between the heating block, thermometer, and the sample, preventing a lag that

would result in an artificially high and broad reading.

Data Recording: Record two temperatures: T1, the temperature at which the first drop of

liquid appears, and T2, the temperature at which the last solid crystal melts completely. The

melting point is reported as the range T1-T2.

Interpretation: A pure sample will exhibit a sharp melting range of 0.5-1.5 °C.[1] A broad

range (e.g., >3 °C) or a depressed melting point compared to the literature value indicates

the presence of impurities.
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Protocol 5.2: Acquiring a ¹H NMR Spectrum for
Structural Verification
This protocol describes the standard procedure for obtaining a high-quality proton NMR

spectrum.[12][13]

Sample Preparation: Accurately weigh 10-20 mg of 3-bromo-1H-pyrazole and dissolve it in

approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.

Causality: Deuterated solvents are required for the spectrometer's field-frequency lock

system. CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic

compounds and its relatively low cost.[12]

Filtration and Transfer: Filter the solution through a small plug of cotton or glass wool in a

Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that

could degrade spectral quality (peak broadening).[12]

Instrument Setup: Insert the NMR tube into a spinner and use a depth gauge to ensure

correct positioning within the probe. Insert the sample into the magnet.

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of

the CDCl₃. Perform shimming (either automatically or manually) to optimize the homogeneity

of the magnetic field, which is essential for achieving sharp, well-resolved peaks.

Acquisition: Acquire the free induction decay (FID) data. For a sample of this concentration,

8 to 16 scans are typically sufficient.

Data Processing: Apply a Fourier transform to the FID to generate the frequency-domain

spectrum. Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm.[12]

Integrate the signals to determine the relative ratios of the protons.

Protocol 5.3: HPLC Method for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative

purity assessment of small molecules.[14] A general reversed-phase method is provided below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://orgchemboulder.com/Technique/Procedures/NMR/index.shtml
https://lsom.uthscsa.edu/biochemistry/wp-content/uploads/sites/39/2018/11/acqu_guide_final.pdf
https://www.benchchem.com/product/b147848?utm_src=pdf-body
https://orgchemboulder.com/Technique/Procedures/NMR/index.shtml
https://orgchemboulder.com/Technique/Procedures/NMR/index.shtml
https://orgchemboulder.com/Technique/Procedures/NMR/index.shtml
https://blog.brewerscience.com/small-molecule-analysis-testing-hplc-vs-gc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Prepare a stock solution of 3-bromo-1H-pyrazole at approximately 1

mg/mL in a 50:50 mixture of acetonitrile and water. Ensure the sample is fully dissolved.

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Causality: Filtering prevents injection of particulate matter that could block the column frit,

leading to high backpressure and poor performance. The mobile phase is used as the

diluent to ensure peak shape is not distorted.

Chromatographic Conditions:

Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: Water with 0.1% Formic Acid.

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to

10% B and re-equilibrate for 3 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV at 220 nm.

Injection Volume: 5 µL.

System Suitability: Before running the sample, inject a blank (diluent) to ensure the baseline

is clean. The system is considered suitable if baseline noise and drift are within acceptable

limits.

Analysis and Interpretation: Inject the sample. The purity is calculated based on the relative

area percentage of the main peak corresponding to 3-bromo-1H-pyrazole. A result of >97%

is typically considered high purity for a research-grade chemical. Peak purity can be further

assessed using a photodiode array (PDA) detector, which can detect co-eluting impurities

with different UV spectra.[15]
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Stability, Storage, and Safety
Stability: 3-bromo-1H-pyrazole is a stable crystalline solid under standard laboratory

conditions.

Storage: For long-term stability, it is recommended to store the compound at -20°C.[1][5]

Some suppliers also recommend storage at 4°C under a nitrogen atmosphere to prevent

potential degradation from atmospheric moisture and oxygen.[4]

Safety: 3-bromo-1H-pyrazole is classified as a hazardous substance.

GHS Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes

serious eye irritation), H335 (May cause respiratory irritation).[5][6]

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant

gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion
3-bromo-1H-pyrazole is a foundational building block whose utility in research and

development is underpinned by its distinct physical properties. The predominance of the 3-

bromo tautomer, its crystalline nature, and its characteristic spectroscopic fingerprint provide

clear avenues for its identification and quality control. The standardized protocols outlined in

this guide offer a robust framework for researchers to verify the integrity of their material,

ensuring the reliability and reproducibility of their scientific outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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